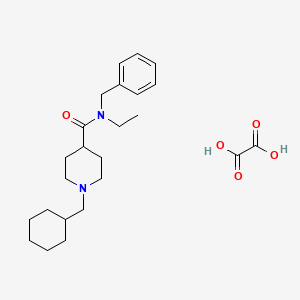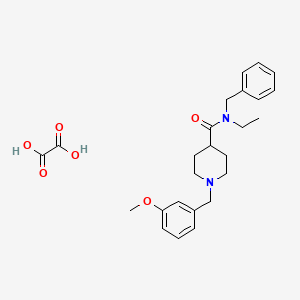![molecular formula C25H32N2O6 B3950092 N-benzyl-N-ethyl-1-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid](/img/structure/B3950092.png)
N-benzyl-N-ethyl-1-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Vue d'ensemble
Description
N-benzyl-N-ethyl-1-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide; oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, ethyl, and methoxyphenyl groups, and is paired with oxalic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-1-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The benzyl and ethyl groups are introduced through alkylation reactions, while the methoxyphenyl group is added via a Friedel-Crafts acylation. The final step involves the formation of the carboxamide group through an amidation reaction. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. Additionally, purification steps, including crystallization and chromatography, are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-N-ethyl-1-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium hydride, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
N-benzyl-N-ethyl-1-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-benzyl-N-ethyl-1-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-2-methyl-4-nitroaniline: Known for its nonlinear optical properties.
N-benzyl-2-methyl-4-nitroaniline: Used in the synthesis of dyes and herbicides.
Uniqueness
N-benzyl-N-ethyl-1-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of benzyl, ethyl, and methoxyphenyl groups, along with the piperidine ring, makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
N-benzyl-N-ethyl-1-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2.C2H2O4/c1-3-25(17-19-9-5-4-6-10-19)23(26)20-13-15-24(16-14-20)18-21-11-7-8-12-22(21)27-2;3-1(4)2(5)6/h4-12,20H,3,13-18H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXQYXBWIOYZHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CC3=CC=CC=C3OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[(4-Methylphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid](/img/structure/B3950010.png)

![Oxalic acid;[1-(2-phenylpropyl)piperidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B3950024.png)
![[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid](/img/structure/B3950032.png)
![[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid](/img/structure/B3950039.png)
![[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid](/img/structure/B3950049.png)
![[1-[(3-Ethoxy-4-hydroxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid](/img/structure/B3950057.png)
![Oxalic acid;piperidin-1-yl-[1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]methanone](/img/structure/B3950060.png)
![[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid](/img/structure/B3950062.png)


![N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidine-4-carboxamide;oxalic acid](/img/structure/B3950095.png)


